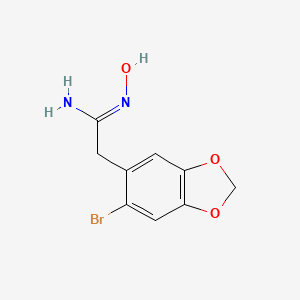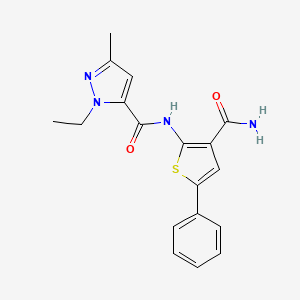
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a small molecule compound that has been widely used in scientific research. CTAP is a potent and selective antagonist of the μ-opioid receptor, which plays a critical role in pain management and addiction.
Mécanisme D'action
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in the inhibition of downstream signaling pathways, including the activation of G proteins and the inhibition of adenylyl cyclase. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also blocks the activation of the MAPK/ERK pathway, which is involved in the development of opioid tolerance and addiction.
Biochemical and Physiological Effects:
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to have potent and selective antagonistic effects on the μ-opioid receptor. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to investigate the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, such as morphine and fentanyl, in animal models. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to block the rewarding effects of opioids in animal models of addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the severity of opioid withdrawal symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which allows for the investigation of the specific role of this receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to have a long duration of action, which allows for the investigation of the long-term effects of μ-opioid receptor antagonism. However, N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several limitations for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has poor solubility in aqueous solutions, which limits its use in in vitro experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also has poor bioavailability, which limits its use in in vivo experiments.
Orientations Futures
There are several future directions for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. One potential direction is the investigation of the role of the μ-opioid receptor in the development of chronic pain. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, which suggests that the μ-opioid receptor may play a critical role in the development of chronic pain. Another potential direction is the investigation of the therapeutic potential of μ-opioid receptor antagonists in the treatment of opioid addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the rewarding effects of opioids, which suggests that μ-opioid receptor antagonists may be effective in the treatment of opioid addiction. Finally, the development of more potent and selective μ-opioid receptor antagonists may be a future direction for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.
Méthodes De Synthèse
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves several steps, including the coupling reaction of 2-bromo-3-carbamoyl-5-phenylthiophene with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, followed by the deprotection of the carbamate group. The final product is obtained through column chromatography and recrystallization. The yield of the synthesis is around 50%, and the purity of the product is over 98%.
Applications De Recherche Scientifique
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been widely used in scientific research, particularly in the field of pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which has been implicated in the development of opioid addiction and tolerance. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to study the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been used to investigate the potential therapeutic effects of μ-opioid receptor antagonists in the treatment of opioid addiction.
Propriétés
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-22-14(9-11(2)21-22)17(24)20-18-13(16(19)23)10-15(25-18)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSIOJBRCSUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2846109.png)
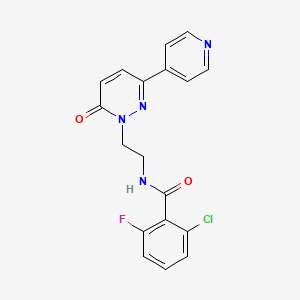

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)
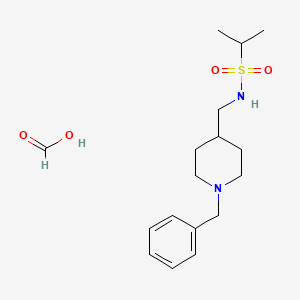
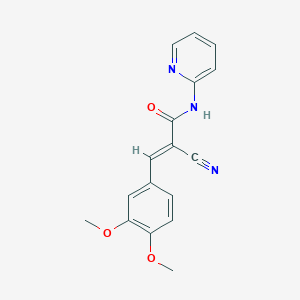
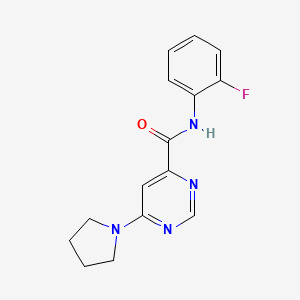
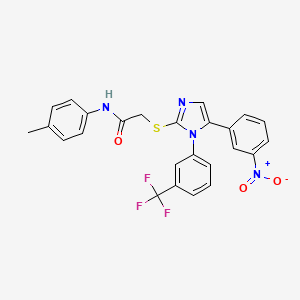

![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

